molecular formula C14H22ClN B13743081 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride CAS No. 41635-24-9

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride

Cat. No.: B13743081
CAS No.: 41635-24-9
M. Wt: 239.78 g/mol
InChI Key: VYQNFTGCYNNBPC-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride is a chemical compound that belongs to the class of benzocycloheptenes This compound is characterized by its unique structure, which includes a seven-membered ring fused to a benzene ring, and an aminopropane side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride typically involves several steps. One common method starts with the preparation of the benzocycloheptene core, which can be achieved through a series of cyclization reactions. The aminopropane side chain is then introduced via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the subsequent substitution and salt formation reactions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminoethanol
  • 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminobutane

Uniqueness

Compared to similar compounds, 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)-2-aminopropane hydrochloride is unique due to its specific aminopropane side chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

41635-24-9

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-ylazanium;chloride

InChI

InChI=1S/C14H21N.ClH/c1-11(15)9-12-7-8-13-5-3-2-4-6-14(13)10-12;/h7-8,10-11H,2-6,9,15H2,1H3;1H

InChI Key

VYQNFTGCYNNBPC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(CCCCC2)C=C1)[NH3+].[Cl-]

Origin of Product

United States

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